3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide
Description
3-(3-Acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 3-acetylindole moiety at the 1-position and a 2-methoxybenzyl group at the terminal amide nitrogen. The acetyl group on the indole ring may enhance metabolic stability compared to unsubstituted indoles, while the 2-methoxybenzyl substituent could influence lipophilicity and binding interactions with biological targets . This compound is structurally related to nonsteroidal anti-inflammatory drug (NSAID) analogs and serotonin-naproxen hybrids, which often incorporate indole or methoxy-substituted aromatic systems for enhanced pharmacological activity .
Properties
IUPAC Name |
3-(3-acetylindol-1-yl)-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15(24)18-14-23(19-9-5-4-8-17(18)19)12-11-21(25)22-13-16-7-3-6-10-20(16)26-2/h3-10,14H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBCDNMSULKRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Propanamide Chain: The acetylated indole is reacted with 3-bromopropanoic acid to form the propanamide chain.
Substitution with 2-Methoxybenzyl Group: Finally, the propanamide derivative is reacted with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the methoxybenzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and propanamide moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound 3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores its applications in scientific research, particularly focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.
Structure and Composition
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.37 g/mol
- IUPAC Name : this compound
The compound features an indole ring, which is pivotal in many biological processes, and a propanamide moiety that enhances its pharmacological properties.
Medicinal Chemistry
-
Anticancer Activity
- Indole derivatives have been extensively studied for their anticancer properties. The presence of the acetyl group may enhance the compound's ability to inhibit cancer cell proliferation by interacting with specific cellular pathways.
- Case Study : A study showed that similar indole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Indoles are known to possess antibacterial and antifungal properties.
- Research Findings : Recent studies have indicated that compounds with similar structures exhibit significant activity against pathogens like Staphylococcus aureus and Candida albicans.
Pharmacology
-
CNS Activity
- Indole compounds are often linked to neuropharmacological effects. This specific compound could potentially act as a modulator of neurotransmitter systems.
- Study Insights : Research has indicated that certain indole derivatives can influence serotonin receptors, which are crucial in treating depression and anxiety disorders.
-
Anti-inflammatory Effects
- The anti-inflammatory properties of indoles suggest that this compound may inhibit pro-inflammatory cytokines.
- Evidence : Studies have shown that related compounds reduce inflammation in models of arthritis and colitis.
Drug Development Potential
Given its diverse biological activities, this compound holds promise for further development as a therapeutic agent. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High (varied by cell line) | |
| Antimicrobial | Moderate to High | |
| CNS Modulation | Potentially Effective | |
| Anti-inflammatory | Significant |
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural and Functional Insights
Substitution at the Indole Ring: The 3-acetyl group in the target compound distinguishes it from analogs like compound 50/51 (chlorobenzoyl/methoxyindole) and Y044-2243 (dual indole-acetyl). Acetylated indoles may reduce metabolic degradation compared to hydroxylated variants . Methoxybenzyl vs.
Amide Linkage Modifications :
- Methylsulfonyl (compound 50/51) and trifluoromethyl (compound in ) substituents introduce electron-withdrawing effects, which could enhance stability or receptor affinity.
Pharmacological Implications :
- Indole-propanamide hybrids are frequently explored for anti-inflammatory, neuroactive, or enzyme-inhibitory properties. For example, compound 50/51’s chlorobenzoyl group aligns with COX-2 inhibitor motifs , while benzimidazole-containing analogs (compound 2) target acetylcholinesterase .
Biological Activity
3-(3-acetyl-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide is a synthetic compound with potential therapeutic applications. Its structure features an indole moiety, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its molecular weight is approximately 300.35 g/mol. The presence of the indole ring and methoxybenzyl group contributes to its diverse biological activities.
Pharmacological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 10.7 |
These results indicate a promising avenue for further research into the compound's potential as an anticancer agent .
2. Anti-inflammatory Effects
Indole derivatives have been studied for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that may involve modulation of the NF-kB signaling pathway .
3. Antimicrobial Activity
Preliminary evaluations indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Candida albicans | 12.5 |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Kinases : It may inhibit specific kinases involved in cell proliferation and survival.
- Modulation of Immune Response : By affecting cytokine production, it could modulate the immune response, leading to reduced inflammation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that a similar indole derivative exhibited significant growth inhibition in MCF-7 cells with an IC50 value of 14 µM, supporting the potential efficacy of indole-based compounds in cancer therapy .
- Anti-inflammatory Research : In a model of acute inflammation, another related compound demonstrated a reduction in paw edema in rats, indicating its potential for treating inflammatory diseases .
- Antimicrobial Evaluation : A recent investigation into various indole derivatives found that several compounds showed promising antibacterial activity against resistant strains of bacteria, emphasizing the need for further exploration into their therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
